REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[Cl:7][C:8]1[C:9]([Cl:17])=[N:10][CH:11]=[C:12]([CH:16]=1)[C:13]([OH:15])=O.Cl.O1CCOCC1.[NH:25]1[CH2:29][CH2:28][CH2:27][CH2:26]1.C(N(CC)CC)C>C(Cl)Cl>[Cl:17][C:9]1[C:8]([Cl:7])=[CH:16][C:12]([C:13]([N:25]2[CH2:29][CH2:28][CH2:27][CH2:26]2)=[O:15])=[CH:11][N:10]=1
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
5.76 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C(=O)O)C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the DCM evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue azeotroped with toluene (2×15 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at RT for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the DCM evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between water (75 mL) and ethyl acetate (100 mL)
|
Type
|
WASH
|
Details
|
the organic layer washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica
|
Type
|
WASH
|
Details
|
eluting with 50% ethyl acetate in isohexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |